molecular formula C13H8FNS B3005710 2-Fluoro-6-(phenylsulfanyl)benzonitrile CAS No. 348168-76-3

2-Fluoro-6-(phenylsulfanyl)benzonitrile

Cat. No.: B3005710
CAS No.: 348168-76-3
M. Wt: 229.27
InChI Key: RKCCNSBWSXDGIE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the 6-position and a fluorine atom at the 2-position of the benzonitrile scaffold. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Properties

IUPAC Name

2-fluoro-6-phenylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCNSBWSXDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(phenylsulfanyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-6-(phenylsulfanyl)benzonitrile are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(phenylsulfanyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The benzonitrile moiety can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Fluoro-6-(phenylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(phenylsulfanyl)benzonitrile is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, while the phenylsulfanyl group can undergo redox reactions. The benzonitrile moiety can also interact with various enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-Fluoro-6-(phenylsulfanyl)benzonitrile include compounds with substitutions at the 6-position (e.g., alkoxy, alkyl, trifluoromethyl) and modifications to the nitrile group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-Fluoro-6-(phenylsulfanyl)benzonitrile Phenylsulfanyl C₁₃H₈FNS 229.27 Pharmaceutical intermediate; potential role in epilepsy treatment (patented combination agent)
2-Fluoro-6-(4-methylphenoxy)benzonitrile 4-Methylphenoxy C₁₄H₁₀FNO 243.24 Industrial and scientific research; hazardous upon inhalation/skin contact
2-Fluoro-6-(trifluoromethyl)benzonitrile Trifluoromethyl C₈H₃F₄N 189.11 High lipophilicity; used in agrochemical synthesis
2-Fluoro-6-methylbenzonitrile Methyl C₈H₆FN 135.14 Fine chemical intermediate; lower toxicity compared to sulfur/oxygen analogs
2-Fluoro-6-[(4-methylbenzyl)oxy]benzonitrile 4-Methylbenzyloxy C₁₅H₁₂FNO 257.27 97% purity; harmful by multiple exposure routes

Pharmaceutical Relevance

  • Anticancer Research : Analogs like 2-Fluoro-6-((1-tosylpyrrolidin-3-yl)methyl)benzonitrile () demonstrate utility in synthesizing kinase inhibitors, with documented yields of 64–81% in multi-step reactions .

Agrochemical and Material Science

  • Trifluoromethyl-substituted benzonitriles are employed in developing herbicides and pesticides due to their enhanced stability and bioavailability .
  • The phenylsulfanyl group’s redox activity (e.g., in ’s Pd-catalyzed reactions) suggests utility in materials science for constructing conductive polymers .

Biological Activity

2-Fluoro-6-(phenylsulfanyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-(phenylsulfanyl)benzonitrile includes a fluorine atom and a phenylsulfanyl group attached to a benzonitrile moiety. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

The mechanism of action for 2-Fluoro-6-(phenylsulfanyl)benzonitrile is not extensively documented; however, it is hypothesized that its functional groups may interact with various biomolecules. The fluorine atom can participate in hydrogen bonding, while the phenylsulfanyl group may undergo redox reactions, potentially influencing enzyme activities and receptor interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl-2,2′-bichalcophene derivatives demonstrated effectiveness against Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values as low as 16 µM . While specific data on 2-Fluoro-6-(phenylsulfanyl)benzonitrile is limited, its structural analogs suggest potential antibacterial properties.

Anticancer Activity

Research into related benzonitrile derivatives has revealed anticancer potential. A study highlighted the broad-spectrum activity of certain benzonitrile derivatives against various cancer cell lines . The presence of the nitrile group may enhance the ability of these compounds to inhibit tumor growth through multiple pathways.

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of structurally similar compounds. The study found that derivatives with fluorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The incorporation of fluorine was noted to increase the potency against bacterial strains, suggesting that 2-Fluoro-6-(phenylsulfanyl)benzonitrile might also possess similar effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the phenyl group could significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine improved the antimicrobial efficacy of certain compounds. This relationship underscores the importance of functional group positioning and type in determining biological outcomes .

Data Table: Biological Activity Summary

CompoundActivity TypeMIC (µM)Reference
2-Fluoro-6-(phenylsulfanyl)benzonitrileAntimicrobialTBD
Fluoroaryl-2,2′-bichalcophene MA-1156Antimicrobial16
Benzonitrile Derivative XAnticancerTBD

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